molecular formula C19H32OS B11969444 Benzene, 1-(dodecylsulfinyl)-4-methyl- CAS No. 148017-75-8

Benzene, 1-(dodecylsulfinyl)-4-methyl-

Cat. No.: B11969444
CAS No.: 148017-75-8
M. Wt: 308.5 g/mol
InChI Key: FQXKCBVRCBMPEX-UHFFFAOYSA-N
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Description

Benzene, 1-(dodecylsulfinyl)-4-methyl- is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a dodecylsulfinyl group at the 1-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dodecylsulfinyl)-4-methyl- typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the sulfoxidation of dodecylbenzene followed by methylation. The reaction conditions often include the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes where dodecylbenzene is treated with oxidizing agents such as hydrogen peroxide or peracids. The methylation step can be achieved using methylating agents like methyl iodide or dimethyl sulfate under appropriate conditions .

Types of Reactions:

    Oxidation: Benzene, 1-(dodecylsulfinyl)-4-methyl- can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to yield the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Benzene, 1-(dodecylsulfinyl)-4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-(dodecylsulfinyl)-4-methyl- involves its interaction with molecular targets through its sulfinyl and methyl groups. The sulfinyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

    Dodecylbenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.

    Methylbenzene (Toluene): Lacks the long dodecyl chain, resulting in different physical properties and applications.

    Dodecylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group, leading to different chemical reactivity and applications.

Uniqueness: Benzene, 1-(dodecylsulfinyl)-4-methyl- is unique due to the presence of both a long dodecyl chain and a sulfinyl group, which confer distinct amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

148017-75-8

Molecular Formula

C19H32OS

Molecular Weight

308.5 g/mol

IUPAC Name

1-dodecylsulfinyl-4-methylbenzene

InChI

InChI=1S/C19H32OS/c1-3-4-5-6-7-8-9-10-11-12-17-21(20)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3

InChI Key

FQXKCBVRCBMPEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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